![molecular formula C22H21NO6 B11152268 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11152268.png)
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate
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Overview
Description
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The process can be summarized as follows:
Starting Materials: 7-amino-4-methylcoumarin and benzyloxycarbonyl chloride.
Reaction Conditions: The reaction is carried out in a dry solvent such as dimethylformamide (DMF) with the addition of a base like triethylamine (TEA) to facilitate the reaction.
Procedure: The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzoate
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
Uniqueness
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features, which confer distinct biological activities. Its benzyloxycarbonyl group enhances its stability and bioavailability compared to other similar compounds .
Biological Activity
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the coumarin moiety linked to an amino acid derivative. The molecular formula is C18H21NO6 with a molecular weight of approximately 347.4 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C18H21NO6 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | This compound |
InChI Key | MNJVXVXJNGHGDT-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.25 |
Bacillus subtilis | 1.25 |
Klebsiella pneumoniae | 0.625 |
The presence of specific substituents on the coumarin structure enhances its antibacterial efficacy, as observed in derivatives with halogen substitutions .
Antiviral Activity
The antiviral potential of coumarin derivatives has been explored extensively. For example, studies have reported the effectiveness of similar compounds against viruses like Chikungunya and Human Cytomegalovirus (HCMV):
Virus | EC50 (nM) |
---|---|
Human Cytomegalovirus | 0.126 |
Chikungunya Virus | 0.44 |
These findings suggest that structural modifications can significantly influence antiviral activity .
Anticancer Activity
Coumarins, including the compound in focus, have demonstrated promising anticancer properties. A recent study highlighted that certain derivatives induced apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase through up-regulation of p21 expression:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 39 |
H1975 (Lung cancer) | 48 |
The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the coumarin ring could enhance anticancer efficacy .
Case Studies and Research Findings
- Synthesis and Characterization : Various synthetic pathways have been developed to produce this compound and its analogs, often involving reactions with acetic acid derivatives and aminobenzoyl groups .
- Mechanism of Action : The mechanism underlying the biological activities of this compound involves interactions with key molecular targets, influencing pathways related to inflammation, cell cycle regulation, and apoptosis.
- Comparative Studies : Comparative analyses with standard drugs such as AZT for antiviral activity and doxorubicin for anticancer activity have shown that certain coumarin derivatives exhibit superior efficacy in vitro, highlighting their potential as therapeutic agents .
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C22H21NO6/c1-3-16-10-17-14(2)9-20(24)29-19(17)11-18(16)28-21(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
NWFMPIZRELIIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CNC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C |
Origin of Product |
United States |
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